3-[3-(Acetylamino)phenoxy]propanoic acid
Description
3-[3-(Acetylamino)phenoxy]propanoic acid is a derivative of propanoic acid featuring a phenoxy group at the third carbon of the backbone, with an acetylamino substituent at the meta position (C3) of the phenyl ring. This structural configuration imparts unique physicochemical properties, such as enhanced solubility and metabolic stability, compared to simpler phenoxypropanoic acids.
Properties
CAS No. |
6336-17-0 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-(3-acetamidophenoxy)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12-9-3-2-4-10(7-9)16-6-5-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
DHBIIXOBOKGGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Acetylamino)phenoxy]propanoic acid typically involves the following steps:
Nitration of Phenol: Phenol is nitrated to form 3-nitrophenol.
Reduction: The nitro group in 3-nitrophenol is reduced to form 3-aminophenol.
Acetylation: 3-aminophenol is acetylated to form 3-(acetylamino)phenol.
Etherification: 3-(Acetylamino)phenol is reacted with 3-chloropropanoic acid to form 3-[3-(Acetylamino)phenoxy]propanoic acid.
Industrial Production Methods
Industrial production of 3-[3-(Acetylamino)phenoxy]propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Acetylamino)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-[3-(Acetylamino)phenoxy]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Acetylamino)phenoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The biological and chemical properties of 3-[3-(Acetylamino)phenoxy]propanoic acid are influenced by its substituents. Below is a comparative analysis with key analogs:
Biotransformation and Metabolic Stability
Mitochondrial β-oxidation rates for ω-(phenoxy)alkanoic acids vary significantly with substituents. For example:
- 3-(Phenoxy)propanoic acids with methyl groups on the phenyl ring exhibit reduced biotransformation rates (order: unsubstituted > 2-methyl > 4-methyl > 3-methyl) .
- The acetylamino group in 3-[3-(Acetylamino)phenoxy]propanoic acid likely slows β-oxidation compared to non-acetylated analogs due to steric hindrance and increased molecular weight.
Key Research Findings and Data Tables
Table 1: Mitochondrial β-Oxidation Rates of Selected Phenoxypropanoic Acids
Table 2: Therapeutic Potential of Structural Analogs
Biological Activity
3-[3-(Acetylamino)phenoxy]propanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-[3-(Acetylamino)phenoxy]propanoic acid features an acetylamino group attached to a phenoxy propanoic acid backbone. This configuration is crucial for its biological activity as it influences interactions with various biological targets.
Research indicates that compounds similar to 3-[3-(Acetylamino)phenoxy]propanoic acid exhibit significant anti-inflammatory and analgesic effects. These activities are often mediated through interactions with cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. Additionally, structural analogs have shown potential in influencing lipid metabolism, suggesting that this compound may also have hypocholesterolemic effects.
Anti-inflammatory Activity
A series of studies have demonstrated that phenoxy acids and their derivatives possess various biological activities, including anti-inflammatory properties. For instance, related compounds have been evaluated for their binding affinities to prostaglandin receptors (EP1-4), with some exhibiting antagonist activity against the EP3 receptor . This suggests a potential pathway through which 3-[3-(Acetylamino)phenoxy]propanoic acid could exert its anti-inflammatory effects.
Lipid Metabolism
The hypocholesterolemic effects observed in related compounds indicate that 3-[3-(Acetylamino)phenoxy]propanoic acid may influence lipid profiles. Studies have shown that certain phenoxy acids can lower cholesterol levels in animal models, highlighting their potential as therapeutic agents for hyperlipidemia .
Case Studies
Several studies have focused on the pharmacological profiles of phenoxy acids:
- In Vivo Studies : In a study involving rats, compounds structurally related to 3-[3-(Acetylamino)phenoxy]propanoic acid were administered orally to assess their pharmacokinetic profiles and in vivo efficacy. Results indicated significant anti-inflammatory and analgesic effects, supporting the hypothesis of similar activity for the target compound .
- Antimicrobial Activity : Some derivatives of phenoxy acids have been tested for their antimicrobial properties against various pathogens. A notable study found that certain derivatives exhibited moderate to good activity against Mycobacterium tuberculosis, suggesting a broader spectrum of biological activity that could be explored further .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid | Anti-inflammatory | COX inhibition |
| 3-Aminophenoxyacetic acid | Hypocholesterolemic | Lipid metabolism modulation |
| 4-Nitrophenoxy acetamide | Antitubercular | Disruption of bacterial cell wall synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
